N,N-Diethyl-p-phenylenediamine oxalate salt
Overview
Description
This compound is a colorless solid used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
N,N-Diethyl-p-phenylenediamine oxalate, also known as N1,N1-Diethylbenzene-1,4-diamine oxalate or 1,4-Benzenediamine, N,N-diethyl-, ethanedioate, is primarily used as an analytical reagent . Its primary targets are various oxidants present in water .
Mode of Action
The compound interacts with its targets (oxidants) in a specific manner that allows it to serve as an indicator for the presence of these substances . .
Biochemical Pathways
The biochemical pathways affected by N,N-Diethyl-p-phenylenediamine oxalate are primarily related to the detection and quantification of oxidants in water . The compound’s interaction with these oxidants can lead to changes in its physical or chemical properties, which can be measured and used to determine the concentration of oxidants in a sample .
Pharmacokinetics
Its solubility in 1 m hcl is reported to be 50 mg/ml , which could influence its bioavailability in certain applications.
Result of Action
The primary result of N,N-Diethyl-p-phenylenediamine oxalate’s action is the detection and quantification of oxidants in water . This is achieved through the compound’s specific interactions with these substances, which lead to measurable changes in its properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-p-phenylenediamine oxalate salt can be synthesized through the reaction of 1,4-benzenediamine with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The ethanedioate group is introduced by reacting the resulting N,N-diethyl-1,4-benzenediamine with oxalic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-p-phenylenediamine oxalate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-p-phenylenediamine oxalate salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of benzodiazepines and other heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized as a corrosion inhibitor, flame retardant, and cross-linking agent in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
1,4-Benzenediamine, N,N-diethyl-: Lacks the ethanedioate group.
1,4-Benzenediamine, N,N-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
N,N-Diethyl-p-phenylenediamine oxalate salt is unique due to the presence of both diethylamino groups and the ethanedioate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and industrial applications.
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSUUFAGHVDMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62637-92-7 | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62637-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5072430 | |
Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71819-89-1, 142439-89-2 | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71819-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071819891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-p-phenylenediamine oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142439892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N-diethyl-, ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-p-phenylenediamine oxalate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZM376WN6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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